8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione is a complex heterocyclic compound that belongs to the class of purino[8,9-c][1,2,4]triazole derivatives. This compound is notable for its unique structural features, which include a purine core fused with a triazole ring, and substituted with ethoxyphenyl and methylphenyl groups. These structural elements confer a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step synthetic routes. One common approach starts with the preparation of the purine core, followed by the introduction of the triazole ring through cyclization reactions. The ethoxyphenyl and methylphenyl groups are then introduced via substitution reactions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxyphenyl and methylphenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of 8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and engage in dipole interactions with these targets, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar compounds include other purino[8,9-c][1,2,4]triazole derivatives, such as:
- 8-(4-Ethoxyphenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
- 8-(4-Ethoxyphenyl)-1,3-dimethyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione These compounds share a similar core structure but differ in the nature and position of substituents, which can significantly affect their chemical and biological properties. The uniqueness of 8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione lies in its specific substitution pattern, which imparts distinct reactivity and interaction profiles .
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-4-32-17-11-9-16(10-12-17)19-25-26-22-28(13-15-7-5-14(2)6-8-15)18-20(30)24-23(31)27(3)21(18)29(19)22/h5-12H,4,13H2,1-3H3,(H,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUUBGFHJBFFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=C(C=C5)C)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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